molecular formula C20H34N2O4 B1583697 1,3-Cyclohexanedimethanamine, N,N,N',N'-tetrakis(oxiranylmethyl)- CAS No. 65992-66-7

1,3-Cyclohexanedimethanamine, N,N,N',N'-tetrakis(oxiranylmethyl)-

Cat. No. B1583697
CAS RN: 65992-66-7
M. Wt: 366.5 g/mol
InChI Key: HASUCEDGKYJBDC-UHFFFAOYSA-N
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Description

“1,3-Cyclohexanedimethanamine, N,N,N’,N’-tetrakis(oxiranylmethyl)-” is a chemical compound with the molecular formula C20H34N2O4. It is also known as N,N,N’,N’-tetrakis (2,3-epoxypropyl)cyclohexane-1,3-dimethylamine . It appears as a light yellow viscous liquid .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple epoxy and amine groups attached to a cyclohexane ring . For a detailed structural analysis, it would be best to use specialized software or databases that can provide 3D molecular structures.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 366.5 g/mol. Other physical and chemical properties such as melting point, boiling point, density, and solubility would need to be determined experimentally or found in a dedicated chemical database .

Scientific Research Applications

Formation and Oxidation Processes

Research illustrates the spontaneous oxidation processes of copper(II) complexes, leading to copper(III) species while producing superoxide anion due to aerial oxygen exposure. Such processes emphasize the importance of steric crowding and suggest an outer-sphere electron transfer reaction, a principle that could extend to the manipulation of 1,3-Cyclohexanedimethanamine derivatives in catalytic or synthetic applications (Bhattacharya et al., 2008).

Structural and Electrochemical Investigations

Studies on N-benzylated meso-tetrakis compounds, which share structural motifs with 1,3-Cyclohexanedimethanamine derivatives, reveal insights into their structural determinations and electrochemical behaviors. These compounds exhibit significant macrocyclic deformations with increased N-substitution, pointing to their potential as electron-deficient materials for various electronic applications (Hill et al., 2004).

Antitumor Activity of Metal Complexes

The synthesis and characterization of a novel tetranuclear titanium complex showcase its potential antitumor activity. Structural analysis reveals a unique Ti-μ-oxo core, which, when encapsulated in liposomes, exhibits significant in vitro and in vivo cytotoxicity against various cancer cell lines. This suggests the applicability of structurally similar compounds in developing new antitumor drugs (Caruso et al., 2000).

Enhanced Fluorescence in Zinc Sensors

Research on cyclohexanediamine-based tetrakisquinoline derivatives for zinc-induced fluorescent response highlights their utility in chemical sensing. These studies demonstrate how conformational restrictions lead to enhanced fluorescence intensity and metal binding affinity, underscoring the potential of 1,3-Cyclohexanedimethanamine derivatives in developing advanced fluorescent sensors (Mikata et al., 2013).

Organocatalytic Addition Reactions

The [4+2]-cycloaddition reaction involving 3-olefinic oxindoles and a tetraenamine intermediate illustrates the synthetic versatility of cyclohexane derivatives. This process leads to the formation of highly functionalized spirocyclic cyclohexanes, showcasing the relevance of 1,3-Cyclohexanedimethanamine derivatives in facilitating complex organic transformations (Stiller et al., 2014).

Safety And Hazards

Specific safety and hazard information for this compound was not found in the available resources. As with any chemical, it should be handled with appropriate safety precautions. For detailed safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) or other safety databases .

properties

IUPAC Name

1-[3-[[bis(oxiran-2-ylmethyl)amino]methyl]cyclohexyl]-N,N-bis(oxiran-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O4/c1-2-15(5-21(7-17-11-23-17)8-18-12-24-18)4-16(3-1)6-22(9-19-13-25-19)10-20-14-26-20/h15-20H,1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASUCEDGKYJBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)CN(CC2CO2)CC3CO3)CN(CC4CO4)CC5CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65992-67-8
Record name 1,3-Bis(N,N-diglycidylaminomethyl)cyclohexane homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65992-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80984470
Record name N,N'-[Cyclohexane-1,3-diylbis(methylene)]bis{1-(oxiran-2-yl)-N-[(oxiran-2-yl)methyl]methanamine}
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Cyclohexanedimethanamine, N,N,N',N'-tetrakis(oxiranylmethyl)-

CAS RN

65992-66-7
Record name 1,3-Bis(N,N-diglycidylaminomethyl)cyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65992-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Cyclohexanedimethanamine, N1,N1,N3,N3-tetrakis(2-oxiranylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065992667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Cyclohexanedimethanamine, N1,N1,N3,N3-tetrakis(2-oxiranylmethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N'-[Cyclohexane-1,3-diylbis(methylene)]bis{1-(oxiran-2-yl)-N-[(oxiran-2-yl)methyl]methanamine}
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-tetrakis(2,3-epoxypropyl)cyclohexane-1,3-dimethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Cyclohexanedimethanamine, N,N,N',N'-tetrakis(oxiranylmethyl)-
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1,3-Cyclohexanedimethanamine, N,N,N',N'-tetrakis(oxiranylmethyl)-
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1,3-Cyclohexanedimethanamine, N,N,N',N'-tetrakis(oxiranylmethyl)-
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1,3-Cyclohexanedimethanamine, N,N,N',N'-tetrakis(oxiranylmethyl)-
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1,3-Cyclohexanedimethanamine, N,N,N',N'-tetrakis(oxiranylmethyl)-
Reactant of Route 6
1,3-Cyclohexanedimethanamine, N,N,N',N'-tetrakis(oxiranylmethyl)-

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